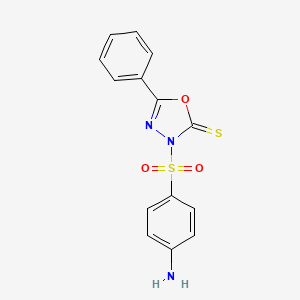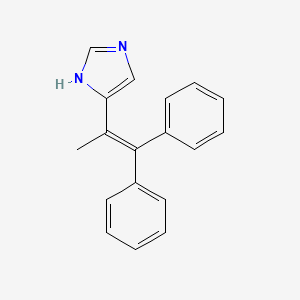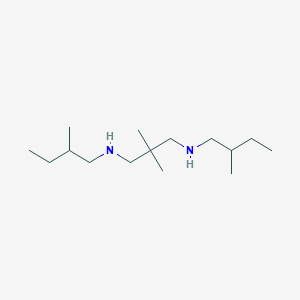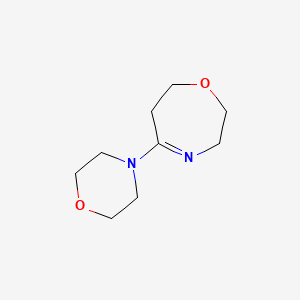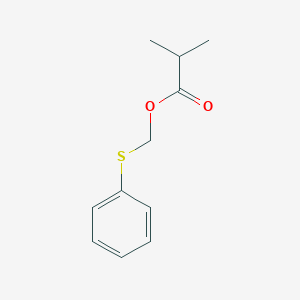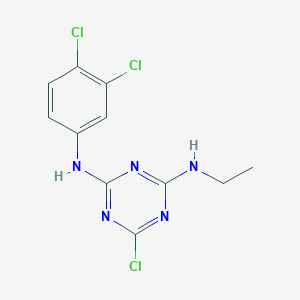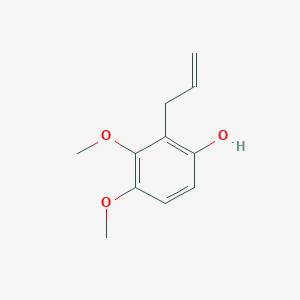
Propanethioic acid, 2-cyano-, S-methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanethioic acid, 2-cyano-, S-methyl ester is an organic compound with the molecular formula C5H7NOS It is a thioester derivative, characterized by the presence of a cyano group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanethioic acid, 2-cyano-, S-methyl ester can be achieved through several methods. One common approach involves the reaction of propanethioic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Catalysts may also be employed to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Propanethioic acid, 2-cyano-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanethioic acid, 2-cyano-, S-methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which propanethioic acid, 2-cyano-, S-methyl ester exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the thioester moiety can undergo hydrolysis to release thiol groups. These interactions can modulate enzyme activity and affect biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propanethioic acid, S-(2-methylpropyl) ester: Similar structure but lacks the cyano group.
Propanoic acid, 3-cyano-, methyl ester: Similar structure but contains a carboxylic acid ester instead of a thioester.
Uniqueness
Propanethioic acid, 2-cyano-, S-methyl ester is unique due to the presence of both a cyano group and a thioester moiety. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Propiedades
Número CAS |
107427-81-6 |
|---|---|
Fórmula molecular |
C5H7NOS |
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
S-methyl 2-cyanopropanethioate |
InChI |
InChI=1S/C5H7NOS/c1-4(3-6)5(7)8-2/h4H,1-2H3 |
Clave InChI |
BJTPIIQTIDHLKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C(=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


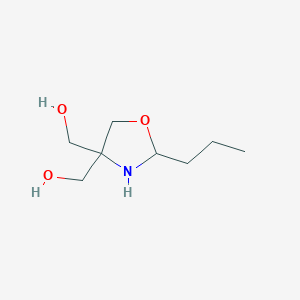
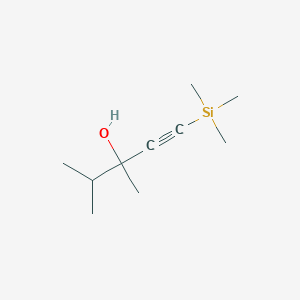
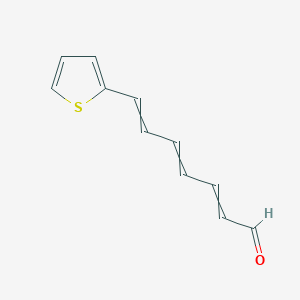
![Benzamide, 4-chloro-N-[2-(1-piperazinyl)ethyl]-](/img/structure/B14319059.png)

![N'-[3-(diethylamino)propyl]cyclohexanecarboximidamide](/img/structure/B14319066.png)
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
